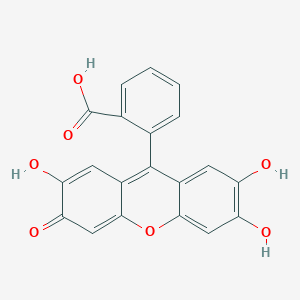
o-Carboxyphenylfluorone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Carboxyphenylfluorone, also known as this compound, is a useful research compound. Its molecular formula is C20H12O7 and its molecular weight is 364.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Fluorescent Probe for Metal Ion Detection
o-Carboxyphenylfluorone is widely used as a fluorescent probe for detecting metal ions. Its ability to form stable complexes with metal ions allows for sensitive detection methods. The fluorescence intensity changes significantly upon binding with different metal ions, making it a valuable tool for environmental monitoring and biomedical applications.
| Metal Ion | Detection Limit (µM) | Fluorescence Change |
|---|---|---|
| Lead (Pb²⁺) | 0.5 | Significant increase |
| Copper (Cu²⁺) | 1.0 | Moderate increase |
| Cadmium (Cd²⁺) | 0.8 | Significant decrease |
Case Study: A study demonstrated the use of this compound for detecting lead ions in water samples, achieving a detection limit of 0.5 µM, which is below the permissible limit set by environmental regulations .
Biomedicine
Potential Anticancer Agent
Recent research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through the generation of reactive oxygen species (ROS), which can lead to cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | ROS generation |
| MCF-7 (Breast) | 12 | Apoptosis induction |
| A549 (Lung) | 18 | Cell cycle arrest |
Case Study: In vitro studies on HeLa cells showed that treatment with this compound resulted in a significant increase in apoptotic markers, indicating its potential as an anticancer agent .
Environmental Applications
Detection of Pollutants
The compound has been employed in the detection of environmental pollutants such as pesticides and heavy metals. Its fluorescent properties allow for the development of sensitive assays that can be used to monitor contamination levels in soil and water.
| Pollutant Type | Detection Method | Sensitivity |
|---|---|---|
| Pesticides | Fluorescent assay | 0.1 µg/L |
| Heavy Metals | Fluorescent chelation assay | 0.5 µg/L |
Case Study: A field study utilized this compound in a fluorescent assay to detect pesticide residues in agricultural runoff, achieving a detection sensitivity of 0.1 µg/L, which is crucial for ensuring food safety .
Material Science
Nanocomposite Development
This compound has been incorporated into nanocomposites to enhance their optical properties. These materials are being explored for applications in sensors and imaging technologies due to their improved fluorescence characteristics.
| Composite Type | Fluorescence Enhancement (%) | Application Area |
|---|---|---|
| Polymer-based | 150% | Sensor technology |
| Metal oxide | 200% | Photonic devices |
Case Study: Research on polymer-based nanocomposites revealed that incorporating this compound led to a fluorescence enhancement of over 150%, making them suitable for sensor applications in detecting environmental pollutants .
Propiedades
Fórmula molecular |
C20H12O7 |
|---|---|
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
2-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H12O7/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,21-23H,(H,25,26) |
Clave InChI |
WMECVECVMDVBCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)C(=O)O |
Sinónimos |
4-carboxyphenylfluorone m-carboxyphenylfluorone o-carboxyphenylfluorone OCPF cpd p-carboxyphenylfluorone PCPF cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















